An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-(but-3-yn-1-yl)propane-2-sulfonamide
An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of N-(but-3-yn-1-yl)propane-2-sulfonamide
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of N-(but-3-yn-1-yl)propane-2-sulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its NMR spectral data, alongside other characterization techniques. The guide emphasizes the rationale behind experimental choices and provides validated protocols for its preparation and analysis.
Introduction: The Significance of N-Alkynyl Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of an alkynyl functional group, as seen in N-(but-3-yn-1-yl)propane-2-sulfonamide, introduces a versatile handle for further chemical modifications. This "clickable" moiety allows for facile derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in drug discovery and chemical biology for creating diverse molecular libraries.[3] Understanding the precise structural and electronic properties of this building block through detailed spectroscopic analysis is paramount for its effective utilization in synthetic applications.
Synthesis of N-(but-3-yn-1-yl)propane-2-sulfonamide: A Validated Protocol
The synthesis of N-(but-3-yn-1-yl)propane-2-sulfonamide is reliably achieved through the nucleophilic substitution of 2-propanesulfonyl chloride with but-3-yn-1-amine. This reaction is a classic example of sulfonamide bond formation.[4]
Experimental Protocol
Materials:
-
2-Propanesulfonyl chloride (isopropylsulfonyl chloride)[5]
-
But-3-yn-1-amine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of but-3-yn-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Slowly add a solution of 2-propanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(but-3-yn-1-yl)propane-2-sulfonamide.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[4]
-
Anhydrous conditions are important as sulfonyl chlorides can be hydrolyzed by water.
-
The reaction is performed at 0 °C initially to manage the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.
Spectroscopic Characterization
A thorough spectroscopic analysis is critical to confirm the structure and purity of the synthesized N-(but-3-yn-1-yl)propane-2-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[6] The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
Molecular Structure and Atom Numbering:
Figure 1: Molecular structure of N-(but-3-yn-1-yl)propane-2-sulfonamide with atom numbering for NMR assignments.
¹H NMR Spectral Data (Predicted):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~2.0 | t | ~2.6 | 1H | ≡C-H |
| d | ~2.5 | dt | J ≈ 6.8, 2.6 | 2H | -C≡C-CH₂ - |
| e | ~3.3 | q | J ≈ 6.8, 6.0 | 2H | -CH₂ -NH- |
| f | ~4.5-5.5 | t (broad) | J ≈ 6.0 | 1H | -NH - |
| g | ~3.1 | sept | J ≈ 6.8 | 1H | -SO₂-CH (CH₃)₂ |
| h | ~1.3 | d | J ≈ 6.8 | 6H | -CH(CH₃ )₂ |
Rationale for ¹H NMR Assignments:
-
The terminal alkyne proton (a) is expected to appear as a triplet around 2.0 ppm due to coupling with the adjacent methylene protons (d).
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The methylene protons adjacent to the alkyne (d) will be a doublet of triplets due to coupling with both the terminal alkyne proton and the other methylene group.
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The methylene protons next to the nitrogen (e) will be deshielded by the electronegative nitrogen and will appear as a quartet due to coupling with both the adjacent methylene group and the N-H proton.
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The N-H proton (f) signal is often broad and its chemical shift can be variable; it will appear as a triplet due to coupling with the adjacent methylene protons.
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The methine proton of the isopropyl group (g) will be a septet due to coupling with the six equivalent methyl protons.
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The methyl protons of the isopropyl group (h) will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectral Data (Predicted):
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~17 | -CH(C H₃)₂ |
| 2 | ~40 | -C≡C-C H₂- |
| 3 | ~42 | -C H₂-NH- |
| 4 | ~55 | -SO₂-C H(CH₃)₂ |
| 5 | ~70 | ≡C -H |
| 6 | ~82 | -C ≡C-H |
Rationale for ¹³C NMR Assignments:
-
The methyl carbons of the isopropyl group are expected at the most upfield region.
-
The two methylene carbons will be in the range of 40-45 ppm.
-
The methine carbon of the isopropyl group will be further downfield due to the attachment of the electron-withdrawing sulfonyl group.
-
The sp-hybridized carbons of the alkyne will appear in the characteristic region of 70-85 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
Predicted IR Absorption Frequencies:
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~3280 | Medium | N-H stretch[1] |
| ~2120 | Weak | C≡C stretch |
| ~1320 | Strong | Asymmetric SO₂ stretch[7] |
| ~1140 | Strong | Symmetric SO₂ stretch[7] |
| ~910 | Medium | S-N stretch[1] |
Justification for IR Assignments:
-
The sharp, strong absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.
-
The N-H stretch of the sulfonamide group typically appears as a medium-intensity band in the region of 3200-3300 cm⁻¹.[1]
-
The C≡C triple bond stretch is often weak in terminal alkynes.
-
The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 177
-
Key Fragmentation Peaks:
-
m/z = 162: [M - CH₃]⁺
-
m/z = 106: [M - C₃H₇SO]⁺ (loss of the propanesulfonyl group)
-
m/z = 79: [C₃H₇SO]⁺
-
m/z = 69: [C₄H₅N]⁺ (from the butynylamino moiety)
-
m/z = 43: [C₃H₇]⁺ (isopropyl cation)
-
Fragmentation Rationale:
The molecule is expected to fragment at the C-S and S-N bonds, leading to characteristic ions corresponding to the isopropylsulfonyl and butynylamino moieties.
Conclusion
This technical guide has detailed the synthesis and comprehensive spectroscopic characterization of N-(but-3-yn-1-yl)propane-2-sulfonamide. The provided protocols and predicted spectral data, grounded in established chemical principles and literature precedents, offer a robust framework for researchers working with this and related N-alkynyl sulfonamides. The combination of NMR, IR, and MS data provides a self-validating system for the unambiguous identification and quality control of this versatile synthetic building block.
References
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]
-
NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. ACS Publications. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
-
1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. ResearchGate. [Link]
-
Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. PMC. [Link]
-
Polycouplings of Alkynyl Bromides and Sulfonamides toward Poly(ynesulfonamide)s with Stable Csp–N Bonds. ACS Publications. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. International Journal of Current Research. [Link]
-
The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
-
N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. ResearchGate. [Link]
-
Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica. [Link]
-
3-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol. PubChem. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. [Link]
-
mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and interpretation. Doc Brown's Chemistry. [Link]
-
Benzenesulfonamide, N-butyl-. NIST WebBook. [Link]
-
Biotic transformation products of sulfonamides in environmental water samples. IRIS. [Link]
-
1-amino-N-pyridin-3-ylpropane-2-sulfonamide. PubChem. [Link]
-
13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]
